5-Deazafolate is a synthetic analogue of folate, specifically designed to inhibit the enzyme dihydrofolate reductase. This compound has garnered attention due to its potential applications in cancer therapy and its role in understanding the biochemical pathways involving folate metabolism. It is classified as a folate antagonist, primarily used in research to investigate the mechanisms of action of dihydrofolate reductase inhibitors.
5-Deazafolate is derived from folic acid, with a structural modification that replaces the nitrogen atom at position 5 of the pteridine ring with a carbon atom. This alteration enhances its binding affinity to dihydrofolate reductase, making it a potent inhibitor. The compound is classified under the category of antimetabolites and specifically as a dihydrofolate reductase inhibitor.
The synthesis of 5-Deazafolate typically involves several key steps:
These synthetic routes are optimized for yield and purity, often involving multiple steps and careful control of reaction conditions.
The molecular formula of 5-Deazafolate is . Its structure can be represented as follows:
The compound's three-dimensional structure allows it to effectively mimic folate, facilitating its role as an inhibitor of dihydrofolate reductase.
5-Deazafolate primarily acts by competing with dihydrofolate for binding to dihydrofolate reductase. The key reactions involved include:
These reactions underscore its utility in studying enzyme kinetics and drug design.
The mechanism of action for 5-Deazafolate involves:
Data from studies indicate that 5-Deazafolate can effectively reduce tumor growth in various cancer models by targeting this metabolic pathway.
These properties are crucial for determining the compound's suitability in laboratory settings and therapeutic applications.
5-Deazafolate has several important applications in scientific research:
5-Deazafolate (5-DZF) exhibits markedly distinct inhibitory profiles against dihydrofolate reductase (DHFR) enzymes across species. Crucially, its binding affinity diverges significantly between bacterial and vertebrate enzymes. Studies demonstrate that 5-DZF binds approximately 4,000 times more tightly to Escherichia coli DHFR compared to folate, while exhibiting only ~30-fold tighter binding to chicken liver DHFR [2]. This profound differential stems from structural variations in the active site and dynamic loop regions (e.g., the Met20 loop in ecDHFR). Vertebrate DHFRs, including human and chicken liver enzymes, predominantly maintain a closed Met20 loop conformation across their catalytic cycle, limiting the active site volume and potentially constraining the binding mode of modified folates like 5-DZF [4] [9]. In contrast, bacterial DHFRs (e.g., E. coli) undergo significant conformational transitions (closed ↔ occluded) that facilitate tighter accommodation and stabilization of 5-DZF within their active sites [9] [4]. This differential is reflected kinetically; 5-deazafolate acts as a slow-binding inhibitor for both types, but the underlying mechanisms differ. Bacterial DHFR inhibition typically follows Mechanism B (rapid formation of E·NADPH·Inhibitor complex followed by slow isomerization), while vertebrate DHFR inhibition by 5-deaza analogues can shift towards Mechanism A (slow direct formation of the E·NADPH·Inhibitor complex) depending on the specific inhibitor [2].
Table 1: Comparative Binding Parameters of 5-Deazafolate with DHFR Isoforms
DHFR Source | Binding Affinity (Relative to Folate) | Inhibition Mechanism Type | Key Structural Determinants | Primary Citation |
---|---|---|---|---|
Escherichia coli (Bacterial) | ~4,000-fold tighter | Mechanism B (Slow isomerization post-complex formation) | Flexible Met20 loop, spacious active site in occluded state | [2] [9] |
Chicken Liver (Vertebrate) | ~30-fold tighter | Mechanism A (Slow complex formation) or B | Predominantly closed Met20 loop, tighter active site packing | [2] [3] |
Human (Vertebrate) | Similar to Chicken Liver (~30-fold tighter than folate) | Primarily Mechanism A | Rigid active site loops, pre-organized active site | [4] [9] |
The core structural modification defining 5-deazafolate and its analogues (5-deazaaminopterin, 5-deazamethotrexate) is the replacement of the bridgehead N-5 nitrogen in the pteridine ring with a carbon atom. This seemingly minor change has profound mechanistic consequences for DHFR inhibition. The N-5 nitrogen in natural folates and classical inhibitors (e.g., methotrexate, aminopterin) participates in crucial hydrogen bonding networks and influences the protonation state of the pteridine ring during catalysis [2] [6]. Its substitution with carbon alters the electronic properties and hydrogen-bonding capacity of the inhibitor. This alteration is fundamental to the observed slow-binding kinetics. Specifically, the carbon substitution at the 5-position enables 5-DZF to form stabilizing interactions within the active site that are distinct from folate. For instance, in human DHFR complexes, the protonated N8 of 5-DZF (analogous to N5 in folate) forms a critical hydrogen bond with the backbone carbonyl of Ile7, an interaction energetically favorable for tight binding but requiring a specific conformational adjustment (peptide plane rotation) that contributes to the slow onset of inhibition [3]. This interaction stabilizes the inhibitor in a conformation mimicking the proposed transition state or dihydrofolate intermediate during the natural reduction reaction, effectively "trapping" the enzyme [3] [9]. Consequently, the loss of N-5 does not diminish tightness of binding for 5-deaza analogues of methotrexate or aminopterin compared to their parent compounds, but it fundamentally changes the pathway by which the stable inhibitory complex is achieved [2].
The formation of the catalytically inert ternary complex (E·NADPH·5-DZF) involves specific, often rate-limiting, conformational isomerization steps. Kinetic studies, particularly stopped-flow and isotope effect analyses, reveal that 5-DZF inhibition conforms to mechanisms involving slow structural rearrangements after initial binding [2]. For bacterial DHFR (E. coli), inhibition by 5-deazafolate and 5-deazamethotrexate follows Mechanism B:E + NADPH + I ⇄ E·NADPH·I ⇄ E*·NADPH·I
where E·NADPH·I
represents the initial collision complex formed rapidly, and E*·NADPH·I
is a much more tightly bound complex formed via a slow isomerization step (often on the millisecond to second timescale) [2]. This isomerization likely involves precise positioning of the inhibitor's pteridine ring, adjustments of the nicotinamide ring of NADPH, and coordinated movements of active site loops (particularly the Met20 loop in ecDHFR) to achieve optimal van der Waals contacts and hydrogen bonds. Crystallographic evidence supports this, showing that potent inhibitors like methotrexate or its 5-deaza analogue induce specific, stabilized conformations of these loops, often an occluded state that blocks substrate entry/exit [9] [4]. The isomerization step effectively "locks" the inhibitor in place, resulting in very slow dissociation rates characteristic of tight-binding inhibition. Recent ultra-high-resolution structures of E. coli DHFR bound to tetrahydrofolate (FH4), the natural product structurally analogous to 5-DZF (both have sp3-hybridized C6), reveal an occluded conformation with distinct stabilizing interactions, including salt bridges (e.g., Asp27-Arg57) and specific van der Waals packing, providing a structural model for how 5-DZF might achieve its high affinity via similar isomerization into an occluded E*·NADPH·5-DZF complex [9].
The binding affinity and inhibitory potency of 5-deazafolate against eukaryotic DHFRs exhibit significant pH sensitivity, reflecting the involvement of ionizable residues in the binding site and the altered protonation behavior of the inhibitor itself compared to folate. Crystallographic studies of human DHFR complexed with folate and 5-deazafolate reveal a key difference: 5-deazafolate appears to bind in a protonated state at N8 (equivalent to N5 in folate) [3]. This protonation is facilitated by the N-5 to C substitution, altering the pKa of the adjacent N8. The protonated N8 forms a crucial hydrogen bond with the backbone carbonyl of Ile7, a stabilizing interaction not possible with unprotonated folate [3]. The ability to form this bond is pH-dependent. At lower pH (more protons available), protonation of N8 in 5-DZF is favored, strengthening this interaction and consequently increasing binding affinity. At higher pH, deprotonation weakens this bond, reducing affinity. This explains the observed increased affinity of 5-DZF for hDHFR at lower pH within the physiological range [3] [9]. Furthermore, the ionization state of active site residues, particularly Asp27 in human DHFR (a conserved residue critical for substrate protonation during catalysis), is also pH-dependent. The pKa of Asp27 can be influenced by the bound ligand and the enzyme's conformational state. The protonation state of Asp27 affects the overall electrostatics of the active site and its complementarity to the charged state of 5-DZF, further contributing to the pH-dependent binding profile [3] [6] [9]. This pH dependence contrasts with folate binding to hDHFR, which does not show the same reliance on protonation at N5 for optimal binding and exhibits different structural adjustments [3].
Table 2: pH-Dependent Binding Features of 5-Deazafolate in Eukaryotic DHFR
Factor | Effect at Lower pH (e.g., ~6.0) | Effect at Higher pH (e.g., ~8.0) | Structural Basis | Impact on Inhibition | |
---|---|---|---|---|---|
N8 Protonation (5-DZF) | Favored | Diminished | Protonated N8 forms H-bond with Ile7 backbone carbonyl | Increased affinity and slower dissociation at lower pH | [3] [9] |
Asp27 Charge State | More likely protonated (neutral COOH) | More likely deprotonated (negatively charged COO-) | Alters active site electrostatics; may affect positioning of inhibitor/cofactor | Modulates affinity; optimal complementarity likely at intermediate pH | [3] [6] |
Overall Active Site Electrostatics | More positive/neutral | More negative | Resultant from protonation states of Asp27, other residues, and inhibitor | Influences stability of E·NADPH·5-DZF complex; generally favors tighter binding at slightly acidic pH | [3] [9] |
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